(Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
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Overview
Description
(Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 2,6-dichlorobenzyl alcohol and 4-hydroxy-3-nitrobenzaldehyde, followed by the addition of cyanoacetic acid and subsequent cyclization under basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine group using reagents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the cyano and nitro groups suggests potential activity as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxyphenyl)prop-2-enamide: Lacks the nitro group, which may result in different reactivity and biological activity.
(Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(4-nitrophenyl)prop-2-enamide: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
Uniqueness
The presence of both the nitro and hydroxyl groups in (Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide makes it unique compared to its analogs
Properties
IUPAC Name |
(Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3O5/c24-19-2-1-3-20(25)18(19)13-33-17-7-4-14(5-8-17)10-15(12-26)23(30)27-21-9-6-16(28(31)32)11-22(21)29/h1-11,29H,13H2,(H,27,30)/b15-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRBXEGPKLORHP-GDNBJRDFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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